molecular formula C7H7BrClN3 B13557958 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride

8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride

Cat. No.: B13557958
M. Wt: 248.51 g/mol
InChI Key: NKTYJBHWVIHXOQ-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride is a versatile chemical intermediate based on the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery. This brominated derivative is particularly valuable for constructing novel compounds for infectious disease and oncology research. The imidazo[1,2-a]pyridine core has been identified as a promising antimycobacterial lead series through whole-cell screening against Mycobacterium tuberculosis , demonstrating selective inhibitory activity against this pathogen without affecting gram-positive or gram-negative bacteria . Researchers can utilize the reactive bromo substituent at the 8-position for further functionalization through cross-coupling reactions, enabling systematic exploration of structure-activity relationships to optimize physicochemical properties and biological activity . In cancer research, analogous aminopyridine-substituted imidazo[4,5-b]pyridine compounds have shown potential as inhibitors of AKT1 signaling, a critical pathway frequently hyperactivated in tumors that regulates cancer cell growth, survival, and metabolism through effectors including mTORC1 and FOXO transcription factors . The most common AKT1 mutation (E17K) occurs in various cancers and disorders like Proteus syndrome, making this signaling pathway an important therapeutic target . This compound serves as a key synthetic intermediate for developing targeted therapies addressing these unmet medical needs in oncology and infectious disease.

Properties

Molecular Formula

C7H7BrClN3

Molecular Weight

248.51 g/mol

IUPAC Name

8-bromoimidazo[1,2-a]pyridin-5-amine;hydrochloride

InChI

InChI=1S/C7H6BrN3.ClH/c8-5-1-2-6(9)11-4-3-10-7(5)11;/h1-4H,9H2;1H

InChI Key

NKTYJBHWVIHXOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)Br)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The core synthetic approach to 8-Bromoimidazo[1,2-a]pyridin-5-amine derivatives involves the cyclization of 2-aminopyridines with α-haloketones, followed by bromination and amination steps. The hydrochloride salt is typically formed by acidification of the free amine.

One-Pot Tandem Cyclization/Bromination Method

A widely reported method involves a one-pot tandem cyclization and bromination process using 2-aminopyridine and α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate solvent at around 90 °C. This process proceeds without the need for metal catalysts or bases, making it operationally simple and environmentally friendlier.

Table 1: Reaction Conditions for One-Pot Synthesis

Reagents Molar Ratio Solvent Temperature Time Yield (%) Notes
2-Aminopyridine 1.5 eq Ethyl acetate 90 °C 3 h 70-85 Metal-free, no base required
α-Bromoketone 1 eq
TBHP (tert-butyl hydroperoxide) 2 eq Oxidant and bromine source

This method yields 3-bromoimidazo[1,2-a]pyridine derivatives, which can be further functionalized to obtain 8-bromo derivatives through selective bromination and amination steps.

Stepwise Synthesis of 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride

  • Cyclization: 2-Aminopyridine reacts with an appropriate α-bromoketone to form the imidazopyridine core via nucleophilic attack and ring closure.
  • Bromination: The 8-position bromination is achieved by treating the intermediate with brominating agents like N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.
  • Amination: Introduction of the amino group at the 5-position is performed by nucleophilic substitution or reductive amination methods.
  • Salt Formation: The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

Mechanistic Insights and Reaction Pathways

Radical Mechanism in Cyclization/Bromination

Control experiments with radical scavengers (e.g., TEMPO) have shown significant inhibition of the reaction, indicating a free-radical mechanism for the tandem cyclization and bromination process.

Intermediate Formation

The reaction proceeds via the formation of a pyridinium salt intermediate, which undergoes ring closure to form a key intermediate (denoted as 5aa in literature). Subsequent bromination of this intermediate leads to the final brominated product.

Optimization and Yield Improvement Strategies

  • Use of NBS vs. Br2: NBS in carbon tetrachloride under UV light provides regioselective bromination with yields up to 85%, outperforming traditional bromine (Br2) methods that yield around 60%.
  • Continuous-Flow Chemistry: Employing flow reactors reduces reaction times from 24 hours to 2 hours and minimizes degradation of intermediates, improving overall yield and scalability.

Characterization and Validation of the Compound

Spectroscopic Techniques

Physical Properties

Property Value Method
Melting Point Typically 72–75 °C (free base) Differential scanning calorimetry (DSC)
Purity >99.6% (HPLC) High-performance liquid chromatography (HPLC)
Appearance Off-white to light brown solid Visual inspection

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
One-pot tandem cyclization/bromination 2-Aminopyridine, α-bromoketone, TBHP Ethyl acetate, 90 °C, 3 h 70-85 Metal-free, simple, scalable
Stepwise bromination with NBS Intermediate imidazopyridine, NBS CCl4, UV light 85 Regioselective bromination
Continuous-flow synthesis Same as above Flow reactor, reduced time >85 Faster, less degradation
Amination and salt formation Amine source, HCl Room temperature Quantitative Produces stable hydrochloride salt

Chemical Reactions Analysis

Types of Reactions: 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, N-bromosuccinimide (NBS).

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound can influence signaling pathways and metabolic processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in halogenation patterns, substituent positions, and salt forms, which influence physicochemical properties and bioactivity.

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) XLogP<sup>3</sup> Key Features
8-Bromoimidazo[1,2-a]pyridin-5-amine HCl 957120-36-4 C₇H₇BrClN₃ Br (8), NH₂ (5), HCl 273.51 3.4 High solubility due to HCl salt; antitrypanosomal activity
8-Bromo-6-chloroimidazo[1,2-a]pyridine 1060801-39-9 C₇H₄BrClN₂ Br (8), Cl (6) 231.48 3.7 Lipophilic; used in halogen-rich scaffolds for drug discovery
6-Bromoimidazo[1,2-a]pyridin-8-amine - C₇H₆BrN₃ Br (6), NH₂ (8) 212.05 2.8 Planar structure; CDK2 inhibition via N–H⋯N hydrogen bonding
Imidazo[1,2-a]pyridin-5-amine HCl - C₇H₈ClN₃ NH₂ (5), HCl 175.62 1.9 Lower lipophilicity; unsubstituted core for probing SAR
8-Bromo-5-methylimidazo[1,2-a]pyridine HCl 1202450-63-2 C₈H₈BrClN₂ Br (8), CH₃ (5), HCl 245.52 3.1 Enhanced metabolic stability via methyl group

Key Research Findings

Position-Specific Halogenation: Bromine at position 8 improves target affinity in antitrypanosomal agents, while chlorine at position 6 augments lipophilicity for CNS-targeting drugs .

Salt Forms : Hydrochloride salts (e.g., 8-Bromoimidazo[1,2-a]pyridin-5-amine HCl) enhance bioavailability compared to free bases, critical for in vivo efficacy .

Hydrogen Bonding: Amino groups at positions 5 or 8 enable hydrogen-bond interactions with biological targets, a feature exploited in kinase inhibitor design .

Biological Activity

8-Bromoimidazo[1,2-a]pyridin-5-amine hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride, highlighting its mechanisms of action, research findings, and comparative studies with similar compounds.

The molecular formula of 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride is C7H7BrClN3. The presence of a bromine atom at the 8-position of the imidazo[1,2-a]pyridine ring significantly influences its reactivity and biological properties.

The biological activity of 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity through:

  • Hydrogen Bonding : The amine group can act as a hydrogen bond donor.
  • Hydrophobic Interactions : The bromine atom enhances hydrophobic interactions with target proteins.

These interactions lead to alterations in enzymatic pathways and receptor signaling, which are crucial for its therapeutic effects.

Anticancer Activity

Research indicates that 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle progression .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting kinases involved in cancer progression and inflammation. For example:

  • Cyclin-dependent Kinase Inhibitors : It has been evaluated as a potential CDK2 inhibitor, which plays a key role in regulating the cell cycle .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .

Comparative Studies

To understand the unique biological activities of 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
6-Bromoimidazo[1,2-a]pyridin-2-amineBromine at position 6Different biological activity profile
Imidazo[1,2-a]pyridineLacks bromine substituentTypically lower reactivity
8-Chloroimidazo[1,2-a]pyridin-5-amineChlorine instead of bromineDistinct reactivity and applications

These comparisons highlight how variations in substitution patterns affect biological activity and reactivity profiles.

Case Studies

Several studies have documented the biological activities of 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride:

  • In Vitro Studies : A study demonstrated that this compound inhibited the proliferation of colorectal cancer cells by inducing cell cycle arrest and apoptosis at micromolar concentrations.
  • Enzyme Interaction Studies : Research indicated that the compound effectively inhibited CDK2 activity with an IC50 value in the low micromolar range, suggesting strong potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Efficacy : In vitro assays showed that 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus.

Q & A

Q. What are the key synthetic routes for 8-Bromoimidazo[1,2-a]pyridin-5-amine hydrochloride?

The synthesis typically begins with halogenated pyridine precursors. A common approach involves:

  • Nucleophilic substitution : Reacting 3-bromo-5-fluoropyridin-2-amine with hydroxyl-containing intermediates (e.g., 3-fluoro-5-hydroxypyridine) under mild conditions .
  • Cyclization : Using chloroacetaldehyde under basic conditions to form the imidazo[1,2-a]pyridine core .
  • Functionalization : Palladium-catalyzed cyanation or bromination to introduce substituents, followed by hydrolysis to generate carboxylic acid intermediates .
  • Salt formation : Final conversion to the hydrochloride salt via acid-base reactions . Note: Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products like over-oxidized species or incomplete cyclization .

Q. How is the compound characterized to confirm structural integrity?

  • Spectroscopic methods :
  • 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and amine protons (broad peaks at δ 5–6 ppm). Discrepancies in integration ratios may indicate impurities .
  • IR : Confirm NH stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
    • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 248.51) .
    • Elemental analysis : Match calculated vs. observed C/H/N/Br/Cl ratios to verify purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example:
VariableOptimal RangeImpact on Yield
Reaction Temp.60–80°C±15% efficiency
Solvent (DMF vs. THF)DMF preferred+20% yield
Catalyst (Pd/C)5 mol%Critical for cyanation
Data derived from multi-parametric optimization studies .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12h to 30min) .

Q. How to resolve contradictions in spectral data during characterization?

  • Case example : Discrepancies in NH proton signals (e.g., unexpected splitting or shifts) may arise from:
  • Tautomerism : The imidazo[1,2-a]pyridine core can exhibit keto-enol tautomerism, altering NMR profiles .
  • Solvent effects : Use deuterated DMSO to stabilize amine protons and reduce exchange broadening .
    • Validation : Cross-check with heteronuclear NMR (e.g., 15N or 2D HSQC) or computational modeling (DFT) to assign ambiguous signals .

Q. What computational strategies support reaction mechanism elucidation?

  • Reaction path search : Quantum-chemical methods (e.g., DFT) model intermediates and transition states for key steps like cyclization or bromination .
  • Machine learning : Train models on existing reaction data to predict optimal conditions for novel derivatives .
  • Example : ICReDD’s workflow integrates computation-experiment feedback loops to accelerate discovery .

Q. How to design analogs with enhanced bioactivity?

  • Bioisosteric replacement : Substitute the bromine atom with electron-withdrawing groups (e.g., CF₃) to modulate electronic properties .
  • Northern pyridyl ether modifications : Introduce substituents (e.g., cyano or difluoromethoxy) to improve binding affinity .
  • Pharmacophore mapping : Use X-ray crystallography or docking studies to identify critical interactions with biological targets (e.g., mGlu5 receptors) .

Methodological Guidelines

  • For synthetic challenges : Prioritize palladium-catalyzed reactions for regioselective functionalization, but monitor for bromide displacement side reactions .
  • For data interpretation : Combine experimental data with computational validation to address structural ambiguities .
  • For scalability : Adopt DoE principles to minimize resource-intensive trial-and-error approaches .

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